

Navigating the Landscape of 3-((4-Bromophenyl)amino)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	3-((4-Bromophenyl)amino)propanoic acid
Compound Name:	Bromophenyl)amino)propanoic acid
Cat. No.:	B1318393

[Get Quote](#)

An In-depth Examination of a Niche Chemical Entity for Researchers, Scientists, and Drug Development Professionals

The compound **3-((4-Bromophenyl)amino)propanoic acid** presents a unique structure for exploration in various scientific domains. However, a notable ambiguity exists in its nomenclature within chemical databases, often leading to confusion with its isomer, 3-Amino-3-(4-bromophenyl)propanoic acid. This guide aims to clarify this distinction, provide comprehensive data on the more extensively documented isomer, and present a plausible synthetic pathway for the title compound, alongside a conceptual framework for its potential application in drug discovery.

Clarification of Chemical Identity

It is crucial to distinguish between two closely related isomers:

- **3-((4-Bromophenyl)amino)propanoic acid:** In this structure, the nitrogen atom of 4-bromoaniline is bonded to the third carbon of the propanoic acid chain. Specific identifiers and extensive experimental data for this exact compound are not readily available in major chemical databases.

- 3-Amino-3-(4-bromophenyl)propanoic acid: Here, both the amino group (-NH₂) and the 4-bromophenyl group are attached to the same carbon atom (the third carbon) of the propanoic acid chain. This isomer is well-documented and commercially available.

This guide will focus on providing the available data for the documented isomer, 3-Amino-3-(4-bromophenyl)propanoic acid (CAS Number: 39773-47-2), while offering a scientifically grounded, theoretical approach to the synthesis of the user-requested, yet less characterized, **3-((4-Bromophenyl)amino)propanoic acid**.

Core Identifiers and Physicochemical Properties

The following table summarizes the key identifiers and properties for 3-Amino-3-(4-bromophenyl)propanoic acid.

Identifier Type	Value	Source
CAS Number	39773-47-2	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ BrNO ₂	[1] [2]
Molecular Weight	244.08 g/mol	[1] [2]
IUPAC Name	3-amino-3-(4-bromophenyl)propanoic acid	[1] [2]
Canonical SMILES	C1=CC(=CC=C1C(CC(=O)O)N)Br	[2]
InChI Key	RBOUYDUXPMAYMJ-UHFFFAOYSA-N	[2]
Appearance	Solid	[1]
Synonyms	beta-amino-4-bromo-benzenepropanoic acid, 3-(p-bromophenyl)-dl-beta-alanine	[1]

Experimental Protocols

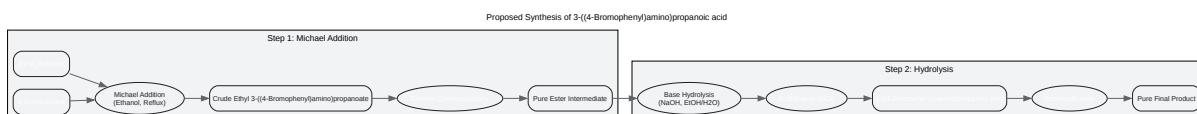
While a specific, validated protocol for the synthesis of **3-((4-Bromophenyl)amino)propanoic acid** is not available in the reviewed literature, a plausible route can be conceptualized based on established methods for the synthesis of N-aryl- β -alanine derivatives. The following represents a generalized, representative methodology.

Proposed Synthesis of **3-((4-Bromophenyl)amino)propanoic Acid** via Michael Addition

This proposed synthesis involves the conjugate addition of 4-bromoaniline to an acrylic acid ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Michael Addition of 4-Bromoaniline to Ethyl Acrylate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-bromoaniline in a suitable solvent such as ethanol.
- **Addition of Reactant:** To this solution, add 1.1 equivalents of ethyl acrylate.
- **Catalysis (Optional):** The reaction can be catalyzed by a weak base, such as triethylamine (0.1 equivalents), to facilitate the addition.
- **Reaction Conditions:** The reaction mixture is heated to reflux and stirred for 12-24 hours.
- **Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl 3-((4-bromophenyl)amino)propanoate.
- **Purification:** The crude product can be purified by column chromatography on silica gel.

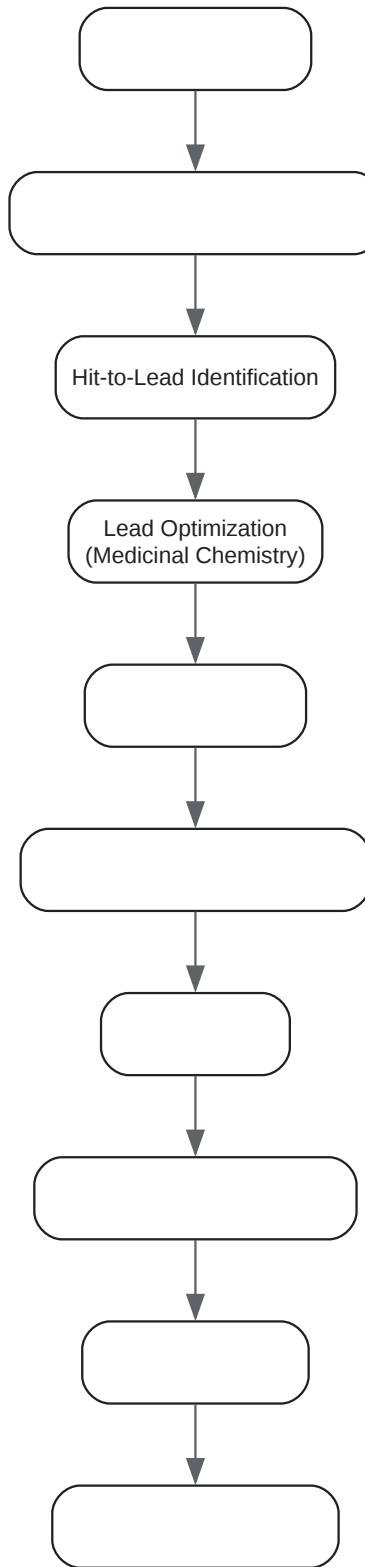

Step 2: Hydrolysis of Ethyl 3-((4-bromophenyl)amino)propanoate

- Reaction Setup: The purified ester from Step 1 is dissolved in a mixture of ethanol and water in a round-bottom flask.
- Hydrolysis: An excess of a base, such as sodium hydroxide (2-3 equivalents), is added to the solution.
- Reaction Conditions: The mixture is stirred at room temperature or gently heated for 2-4 hours until the ester is fully hydrolyzed, as monitored by TLC.
- Work-up: After cooling the reaction mixture, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.
- Acidification: The aqueous layer is then acidified to a pH of approximately 4-5 with a dilute acid, such as 1M hydrochloric acid, which will cause the product to precipitate.
- Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield **3-((4-bromophenyl)amino)propanoic acid**. Further purification can be achieved by recrystallization from a suitable solvent system.

Visualizing the Workflow and Potential Applications

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **3-((4-Bromophenyl)amino)propanoic acid**.


[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-((4-Bromophenyl)amino)propanoic acid**.

General Drug Discovery and Development Workflow

As no specific biological activity or signaling pathway has been documented for **3-((4-Bromophenyl)amino)propanoic acid**, the following diagram illustrates a general workflow for how a novel chemical entity like this would be evaluated in a drug discovery program.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

General Drug Discovery and Development Pipeline

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery and development.[4][5][6][7][8]

In conclusion, while **3-((4-Bromophenyl)amino)propanoic acid** remains a compound with limited specific data, by leveraging information on its isomer and general synthetic methodologies, a clear path for its synthesis and potential evaluation can be established. This guide provides a foundational resource for researchers interested in exploring this and related chemical structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-3-(4-Bromophenyl)Propionic Acid CAS #: 39773-47-2 [eforu-chemical.com]
- 2. 3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(4-bromophenyl)propionic acid | 39773-47-2 [sigmaaldrich.com]
- 4. What are the main stages in drug discovery and development? [synapse.patsnap.com]
- 5. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 6. ppd.com [ppd.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. blog.biobide.com [blog.biobide.com]
- To cite this document: BenchChem. [Navigating the Landscape of 3-((4-Bromophenyl)amino)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318393#3-4-bromophenyl-amino-propanoic-acid-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com